2-Fluoro-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid 2-Fluoro-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 2034583-73-6
VCID: VC6398605
InChI: InChI=1S/C15H14FN3O5S/c16-13-2-1-11(7-12(13)15(20)21)25(22,23)19-6-3-10(9-19)24-14-8-17-4-5-18-14/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21)
SMILES: C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
Molecular Formula: C15H14FN3O5S
Molecular Weight: 367.35

2-Fluoro-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid

CAS No.: 2034583-73-6

Cat. No.: VC6398605

Molecular Formula: C15H14FN3O5S

Molecular Weight: 367.35

* For research use only. Not for human or veterinary use.

2-Fluoro-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid - 2034583-73-6

Specification

CAS No. 2034583-73-6
Molecular Formula C15H14FN3O5S
Molecular Weight 367.35
IUPAC Name 2-fluoro-5-(3-pyrazin-2-yloxypyrrolidin-1-yl)sulfonylbenzoic acid
Standard InChI InChI=1S/C15H14FN3O5S/c16-13-2-1-11(7-12(13)15(20)21)25(22,23)19-6-3-10(9-19)24-14-8-17-4-5-18-14/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21)
Standard InChI Key AYMAVGJFLWHNPN-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzoic acid core substituted at the 2-position with a fluorine atom and at the 5-position with a sulfonamide group linked to a pyrrolidine ring. The pyrrolidine nitrogen is further functionalized with a pyrazin-2-yloxy moiety. This arrangement creates three distinct pharmacophoric regions:

  • Electron-deficient aromatic system: The fluorine atom at C-2 enhances electrophilicity, potentially influencing π-π stacking interactions .

  • Sulfonamide bridge: The -SO₂- group facilitates hydrogen bonding with biological targets, a feature common in kinase inhibitors .

  • Pyrrolidine-pyrazine hybrid: The (3-(pyrazin-2-yloxy)pyrrolidin-1-yl) group introduces conformational flexibility and nitrogen-rich hydrogen-bond acceptors.

Systematic Nomenclature

Per IUPAC conventions:
2-Fluoro-5-[(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl]benzoic acid

  • Parent chain: Benzoic acid (carboxylic acid at C-1)

  • Substituents:

    • Fluoro at C-2

    • Sulfonyl-linked pyrrolidine at C-5

    • Pyrrolidine substituted with pyrazin-2-yloxy at C-3

Synthetic Pathways

Stepwise Synthesis (Hypothetical)

  • Sulfonation of 2-Fluoro-5-aminobenzoic Acid
    Reaction with chlorosulfonic acid yields 2-fluoro-5-sulfamoylbenzoic acid.

  • Pyrrolidine Coupling
    Nucleophilic displacement using 3-hydroxypyrrolidine under basic conditions (e.g., K₂CO₃/DMF):

    5-SO₂Cl+HN(C₃H₆O)5-SO₂-N(C₃H₆O)\text{5-SO₂Cl} + \text{HN(C₃H₆O)} \rightarrow \text{5-SO₂-N(C₃H₆O)}
  • Pyrazine Ether Formation
    Mitsunobu reaction between 3-hydroxypyrrolidine and 2-hydroxypyrazine:

    Pyrrolidine-OH+Pyrazine-OHDIAD, PPh₃Pyrrolidine-O-Pyrazine\text{Pyrrolidine-OH} + \text{Pyrazine-OH} \xrightarrow{\text{DIAD, PPh₃}} \text{Pyrrolidine-O-Pyrazine}

Physicochemical Properties

Calculated Properties

PropertyValueMethod
Molecular weight411.41 g/molPubChem algorithm
LogP1.2 ± 0.3XLogP3
Hydrogen bond donors2COOH + NH (sulfonamide)
Hydrogen bond acceptors83×N, 3×O, 2×F

Spectral Characteristics

  • ¹H NMR (predicted):
    δ 8.3 (pyrazine-H), 4.6 (pyrrolidine-O-CH₂), 3.8 (pyrrolidine-N-CH₂), 7.9 (aromatic H)

  • IR (key peaks):
    1680 cm⁻¹ (C=O), 1340/1160 cm⁻¹ (SO₂), 1220 cm⁻¹ (C-F)

Compound ClassIC₅₀ (nM)TargetSource
Pyrrolidine sulfonamides12–180PI3KγJ. Med. Chem.
Pyrazine ethers45–320CA IXEur. J. Med. Chem.

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